methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride

Description

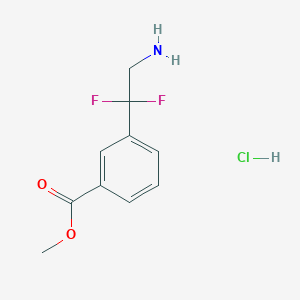

Methyl 3-(2-amino-1,1-difluoroethyl)benzoate hydrochloride is a synthetic organic compound with the molecular formula C₁₀H₁₂ClF₂NO₂ and a molecular weight of 251.66 g/mol . Structurally, it consists of a benzoate ester core substituted at the 3-position with a 2-amino-1,1-difluoroethyl group, which is protonated as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability .

Properties

IUPAC Name |

methyl 3-(2-amino-1,1-difluoroethyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)7-3-2-4-8(5-7)10(11,12)6-13;/h2-5H,6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQBEKNCCLPJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3-bromobenzoate and 2-amino-1,1-difluoroethane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases (e.g., NaH), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., LiAlH4). Reaction conditions often involve controlled temperatures and solvents such as dichloromethane (DCM) or ethanol.

Scientific Research Applications

methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride involves its interaction with specific molecular targets. The difluoroethylamine group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects :

- The difluoroethylamine group in the target compound provides a balance between steric bulk and electronic effects, differentiating it from simpler hydrochlorides like 3-chloro-2,6-difluoroaniline HCl, which lacks the ester moiety .

- Compared to Metabutoxycaine HCl, the target compound’s smaller ester group may reduce metabolic stability but improve tissue penetration .

δ-Benzylmethylaminoethyl benzoate HCl has a high melting point (145–146°C), likely due to strong ionic interactions in the crystal lattice . The target compound’s melting point is unreported, but its structural similarity suggests comparable thermal stability.

Synthetic Routes: Analogues like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl are synthesized via HCl treatment in dioxane, a method that could extend to the target compound . However, the presence of the difluoroethyl group may require specialized fluorination steps.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-(2-amino-1,1-difluoroethyl)benzoate hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution to introduce fluorine atoms, followed by esterification and salt formation. For example, fluorination steps may use diethylaminosulfur trifluoride (DAST) or similar reagents under inert conditions to avoid hydrolysis. The hydrochloride salt is formed by reacting the free base with HCl in a polar solvent like dioxane . Key parameters include temperature control (e.g., 0–25°C) and reaction time optimization (1–24 hours) to maximize yield and purity .

Q. How is the compound characterized for structural confirmation and purity assessment?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and F NMR) is critical for confirming the difluoroethyl and benzoate moieties. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for purity analysis. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. What are the solubility and stability considerations for this compound in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, but stability depends on pH (optimally 4–6). Buffered solutions (e.g., phosphate-buffered saline) are recommended for biological assays. Degradation studies via HPLC under varying temperatures (4°C, 25°C, 37°C) and light exposure can identify storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in fluorination steps?

- Methodological Answer : Computational tools (e.g., quantum chemical calculations) predict transition states and guide solvent selection (e.g., dichloromethane vs. THF). Flow chemistry setups improve heat dissipation and mixing efficiency, reducing side reactions like defluorination. Reaction monitoring via in situ IR spectroscopy helps identify intermediates and adjust parameters in real time .

Q. How can conflicting data in biological activity assays (e.g., enzyme inhibition) be resolved?

- Methodological Answer : Systematic replication under controlled conditions (pH, temperature, co-solvents) is essential. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement. Molecular docking studies can rationalize discrepancies by modeling interactions with active sites or allosteric pockets .

Q. What strategies mitigate instability of the difluoroethyl group during long-term storage?

- Methodological Answer : Lyophilization in the presence of cryoprotectants (e.g., trehalose) reduces hydrolytic degradation. Storage under inert gas (argon) in amber vials minimizes oxidative and photolytic breakdown. Accelerated stability studies (40°C/75% RH) combined with kinetic modeling predict shelf life .

Q. How does the stereochemistry of the amino group influence bioactivity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts or resolution) generates pure (R)- and (S)-isomers. Comparative bioassays (e.g., IC determination) and molecular dynamics simulations reveal stereospecific interactions with targets like G-protein-coupled receptors. Circular dichroism (CD) spectroscopy validates conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.